molecular formula C12H11BrN2O3 B2659097 N-(4-bromophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

N-(4-bromophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2659097
M. Wt: 311.13 g/mol
InChI Key: AIRNVSMLCFKUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a chemical research compound designed for neuroscience and medicinal chemistry applications. Its structure incorporates two pharmaceutically significant motifs: an N-(4-bromophenyl)acetamide group and a pyrrolidine-2,5-dione (succinimide) ring. The pyrrolidine-2,5-dione scaffold is a recognized privileged structure in anticonvulsant drug discovery, found in established medications and numerous investigational compounds . Research on analogous molecules has demonstrated that this specific scaffold contributes to activity in key preclinical models, such as the maximal electroshock (MES) test, which is a standard model for identifying compounds that prevent the spread of seizure activity . Furthermore, derivatives sharing this core structure have shown potential as multitargeted agents, with mechanistic studies suggesting activity could involve the modulation of neuronal voltage-sensitive sodium and calcium channels . The 4-bromophenyl moiety is a common pharmacophore that can influence the compound's physicochemical properties and its interaction with biological targets. As part of the acetamide-linked structure, this compound is of high interest for synthesizing and evaluating new chemical entities for the treatment of epilepsy and neuropathic pain . This product is intended for research purposes only, specifically for use in bioactivity screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies in a controlled laboratory environment. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c13-8-1-3-9(4-2-8)14-10(16)7-15-11(17)5-6-12(15)18/h1-4H,5-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRNVSMLCFKUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest within medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and molecular docking studies.

  • Molecular Formula : C₁₈H₁₈BrN₂O₄
  • Molecular Weight : 396.25 g/mol
  • CAS Number : 5668-71-3

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Dioxopyrrolidine Ring : This is achieved through the cyclization of appropriate precursors under controlled conditions.
  • Acetylation Reaction : The dioxopyrrolidine derivative is acylated using acetic anhydride to introduce the acetamide functionality.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated promising activity against both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus100
Escherichia coli200
Pseudomonas aeruginosa150

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated significant cytotoxicity against human breast cancer cell lines (MCF7), with IC50 values indicating effective growth inhibition.

Cell Line IC50 (µM)
MCF715.5
HeLa20.3

Molecular docking studies have elucidated the binding interactions of the compound with specific receptors involved in cancer progression, suggesting a mechanism of action that may involve receptor antagonism .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways.
  • Anticancer Activity : It appears to induce apoptosis in cancer cells through modulation of signaling pathways involving apoptosis-related proteins.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of derivatives showed that compounds similar to this compound exhibited enhanced antimicrobial activity compared to existing antibiotics.
  • Cancer Cell Line Evaluation : A detailed analysis of various derivatives demonstrated that modifications to the bromophenyl group significantly impacted cytotoxicity against MCF7 cells, highlighting structure-activity relationships (SAR).

Scientific Research Applications

Neurological Disorders

Research has indicated that derivatives of N-(4-bromophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exhibit promising effects in treating neurological conditions. For instance, studies demonstrate that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The bromophenyl group is particularly noted for enhancing the compound's binding affinity to cancer-related targets .

Case Study: Neurological Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound and evaluated their effects on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential for development as anxiolytic agents .

Case Study: Anticancer Potential

Another notable study focused on the compound's anticancer activity against breast cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. This supports its potential as a chemotherapeutic agent .

Table 1: Biological Activities of this compound

Activity TypeEffectReference
AntidepressantReduces anxiety-like behaviors
AnticancerInduces apoptosis in cancer cells
Neurotransmitter ModulationAlters serotonin levels

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Substituent/Modification Molecular Weight (g/mol) Melting Point (°C) Purity (%) Yield (%)
N-(4-Bromophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (Target) 4-Bromophenyl, pyrrolidinedione ~323.1* Not reported Not reported Not reported
N-(2-Chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (18) 2-Chlorobenzyl, phenyl 357.1 152.0–153.6 97 66.3
N-(4-Chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide (20) 4-Chlorobenzyl, phenyl 357.1 146.3–147.9 96.5 75.7
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 4-Methoxybenzyl, pyridazinone ~465.3* Not reported Not reported Not reported

*Calculated based on molecular formula.

Key Observations :

  • Halogen Effects : The target compound’s bromine atom increases molecular weight and lipophilicity compared to chlorine-substituted analogs (e.g., compounds 18 and 20) . Bromine’s larger atomic radius may enhance membrane permeability but reduce metabolic stability.
  • Substituent Position: Ortho- and para-chlorobenzyl groups (compounds 18 and 20) show minor differences in melting points, suggesting subtle variations in crystallinity due to steric and electronic effects .

Key Observations :

  • Receptor Specificity: The 4-methoxybenzyl pyridazinone analog () demonstrates that para-substituted methoxy groups enhance FPR2 selectivity, whereas meta-substitution reduces specificity . This suggests that the position of substituents on the benzyl ring critically influences receptor interaction.
  • Pharmacophore Role : The 2,5-dioxopyrrolidin-1-yl group in the target compound and analogs () may serve as a hydrogen-bond acceptor, enhancing binding to neuronal or receptor targets .
  • Anticonvulsant Potential: While the target compound’s activity is unreported, chlorobenzyl analogs (e.g., compound 20) were synthesized as anticonvulsant candidates, implying shared structural motifs for seizure-related targets .

Q & A

Q. What are the key synthetic pathways for N-(4-bromophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1: Coupling of 4-bromoaniline with a pyrrolidine-2,5-dione derivative using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane under nitrogen .
  • Step 2: Introduction of the acetamide group via nucleophilic substitution, requiring precise pH control (7.5–8.5) and temperatures between 0–5°C to minimize side reactions .
  • Optimization: Solvent choice (DMF or THF), reaction time (12–24 hours), and catalyst load (e.g., 10 mol% DMAP) significantly impact yield. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR (¹H/¹³C): Confirms regioselectivity of the bromophenyl group (δ 7.4–7.6 ppm for aromatic protons) and the pyrrolidin-dione moiety (δ 2.8–3.2 ppm for CH₂ groups) .
  • Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺ at m/z 337.02) and isotopic patterns for bromine .
  • IR Spectroscopy: Identifies carbonyl stretches (1670–1700 cm⁻¹ for acetamide and dione groups) .

Q. How can researchers ensure the compound’s stability during storage?

  • Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., hydrolysis of the dione ring) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved?

  • Case Study: reports three distinct conformers in the asymmetric unit of a structurally similar compound, causing split signals in NMR. Use variable-temperature NMR (VT-NMR) to observe dynamic exchange between conformers .
  • Mitigation: Crystallize the compound and perform single-crystal X-ray diffraction to resolve conformational ambiguity .

Q. What methodologies are recommended for analyzing reaction mechanisms involving this compound?

  • Isotopic Labeling: Use ¹⁸O-labeled water to track hydrolysis pathways of the pyrrolidin-dione ring .
  • DFT Calculations: Model transition states for amide bond formation using Gaussian09 at the B3LYP/6-31G(d) level to predict regioselectivity .
  • Kinetic Studies: Employ stopped-flow UV-Vis spectroscopy to measure rate constants for intermediate formation .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Example: If one study reports anti-inflammatory activity (IC₅₀ = 10 µM) while another shows no effect:
    • Verify assay conditions (e.g., cell line, serum concentration, and incubation time).
    • Use surface plasmon resonance (SPR) to confirm direct binding to COX-2, ruling out off-target effects .
    • Perform dose-response curves in triplicate with positive controls (e.g., indomethacin) .

Q. What computational tools are suitable for predicting interactions with biological targets?

  • Molecular Docking: Use AutoDock Vina with the Protein Data Bank (PDB) entry 1PGE (COX-2) to map binding poses of the bromophenyl group in the hydrophobic pocket .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, focusing on hydrogen bonds between the acetamide and Arg120 .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. non-polar solvents?

  • Issue: A study reports solubility in DMSO (>50 mg/mL), while another notes limited solubility (<5 mg/mL).
  • Resolution:
    • Check purity via elemental analysis (C, H, N ±0.3%). Impurities like residual THF may artificially enhance solubility .
    • Use dynamic light scattering (DLS) to detect aggregates in solution, which reduce effective solubility .

Q. What strategies validate the compound’s role in catalytic cycles (e.g., as a ligand)?

  • XAS (X-ray Absorption Spectroscopy): Probe the coordination environment of metal catalysts (e.g., Pd) during cross-coupling reactions .
  • Cyclic Voltammetry: Identify redox-active behavior of the pyrrolidin-dione moiety, which may influence catalytic turnover .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (Step 2)Avoids hydrolysis
SolventAnhydrous DMFMaximizes coupling
Catalyst10 mol% DMAPAccelerates acylation
Reaction Time18–24 hoursCompletes ring closure

Q. Table 2. Computational Modeling Inputs

SoftwareFunctionalityReference
Gaussian09DFT optimization
GROMACSMD simulations
AutoDock VinaDocking studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.